6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
Overview
Description
6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound features a fused pyrazole and piperazine ring system, which provides a unique scaffold for the development of various pharmacologically active molecules .
Mechanism of Action
Target of Action
The primary target of 6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is the Hepatitis B Virus (HBV) core protein . This protein plays a crucial role in the life cycle of the HBV, making it an attractive target for potential anti-HBV therapeutics .
Mode of Action
This compound acts as a core protein allosteric modulator (CpAM) for HBV . It interacts with the HBV core protein, effectively inhibiting a wide range of nucleoside-resistant HBV mutants .
Biochemical Pathways
The compound affects the HBV life cycle by interacting with the core protein, which is essential for viral replication . The downstream effects of this interaction include the inhibition of viral DNA synthesis, thereby reducing the viral load .
Result of Action
The result of the compound’s action is a significant reduction in HBV DNA viral load . This means that the compound effectively inhibits the replication of the virus, thereby reducing the number of viruses in the body .
Biochemical Analysis
Biochemical Properties
6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine has been found to interact with various enzymes, proteins, and other biomolecules. It has been reported to be a potential inhibitor of the Hepatitis B Virus (HBV) core protein
Cellular Effects
The effects of this compound on various types of cells and cellular processes are being studied. Preliminary studies suggest that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Studies on the effects of different dosages of this compound in animal models are ongoing. These studies aim to understand any threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways that this compound is involved in, including any enzymes or cofactors it interacts with, are currently being studied. This includes any effects on metabolic flux or metabolite levels .
Transport and Distribution
Research is being conducted to understand how this compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine typically involves the catalytic hydrogenation of pyrazolo[1,5-a]pyrazine derivatives. One common method includes the use of NH-pyrazole carbonic acids as key intermediates.
Industrial Production Methods: Industrial production of this compound can be achieved through multigram scale synthesis, which is both cost-efficient and scalable.
Chemical Reactions Analysis
Types of Reactions: 6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce double bonds or other reducible groups.
Substitution: This reaction can replace hydrogen atoms with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce halogen atoms at specific positions .
Scientific Research Applications
6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and receptor binding.
Industry: It is utilized in the development of new materials and as a precursor in various chemical processes.
Comparison with Similar Compounds
- 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
- 5-Methyl-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid
Comparison: 6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Compared to its analogs, this compound exhibits enhanced stability and a broader range of functionalization possibilities, making it a versatile scaffold for drug development .
Properties
IUPAC Name |
6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-6-5-10-7(4-8-6)2-3-9-10/h2-3,6,8H,4-5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJJXRZRLBMRDMP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN2C(=CC=N2)CN1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2091795-23-0 | |
Record name | 6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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